Lipophilicity Comparison: 4-Methyl Group Increases LogP Relative to Des-Methyl Analog
4-Methyl-2-pyridin-4-yl-phenol exhibits a computed XLogP3 of 2.5, which is 0.05 log units higher than the 2.45 LogP reported for the direct des-methyl analog 2-(pyridin-4-yl)phenol [1]. This quantifiable increase in lipophilicity, driven by the 4-methyl substituent, enhances the compound's predicted membrane permeability and may improve its intracellular target engagement in cell-based assays relative to the non-methylated scaffold [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-(Pyridin-4-yl)phenol: LogP = 2.45 |
| Quantified Difference | ΔLogP = +0.05 |
| Conditions | Computed property (PubChem XLogP3 / ChemSrc LogP) |
Why This Matters
In medicinal chemistry, a ΔLogP of 0.05 can correspond to a measurable change in cellular permeability and off-target binding, making 4-Methyl-2-pyridin-4-yl-phenol a distinct tool for SAR exploration where subtle lipophilicity tuning is required.
- [1] PubChem. (2025). Compound Summary for CID 136282555, 4-Methyl-2-pyridin-4-yl-phenol. National Library of Medicine. View Source
